Prucalopride impurityB

Description

Significance of Impurity Profiling in Pharmaceutical Product Development

Impurity profiling is the systematic process of identifying, quantifying, and controlling the impurities present in a pharmaceutical compound. globalpharmatek.com Its importance cannot be overstated for several key reasons:

Safety and Efficacy: The presence of impurities, even in minute quantities, can significantly impact the safety and effectiveness of a drug. veeprho.com Unidentified or poorly controlled impurities may have their own pharmacological or toxicological effects, potentially leading to adverse drug reactions. researchgate.net

Quality and Stability: Impurity profiling provides critical information about potential degradation pathways. globalpharmatek.com This knowledge is essential for establishing appropriate storage conditions and determining the shelf life of a drug product.

Process Optimization: By understanding how different process parameters affect the formation of impurities, manufacturers can optimize their synthetic routes to minimize the presence of these unwanted substances. globalpharmatek.com

Regulatory Compliance: Global regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent requirements for the control of impurities in pharmaceutical products. globalpharmatek.comrjpdft.com Comprehensive impurity profiling is a mandatory part of the drug approval process. globalpharmatek.com

Academic Perspectives on Impurity Classification and Genesis

From an academic standpoint, pharmaceutical impurities are classified based on their origin and chemical nature. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a widely accepted framework for this classification. biotech-spain.comich.org

Impurities can be broadly categorized as:

Organic Impurities: These can be process-related (starting materials, by-products, intermediates, reagents, ligands, and catalysts) or drug-related (degradation products). ich.orggally.ch

Inorganic Impurities: These typically arise from the manufacturing process and include reagents, ligands, catalysts, heavy metals, and other residual metals. ich.orggally.ch

Residual Solvents: These are organic or inorganic liquids used during the synthesis and purification processes that are not completely removed. ich.org

The genesis of an impurity is a complex interplay of the synthetic route, reaction conditions, purification methods, and storage conditions. Understanding these factors is crucial for developing effective control strategies.

Global Regulatory Science Frameworks for Pharmaceutical Impurity Control

A harmonized approach to impurity control is essential for the global pharmaceutical market. umaryland.edu The ICH has been instrumental in developing guidelines that are adopted by regulatory authorities worldwide. biotech-spain.comumaryland.edu Key ICH guidelines governing impurities include:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline sets thresholds for reporting, identifying, and qualifying impurities in active pharmaceutical ingredients. biotech-spain.comeuropa.eu

ICH Q3B(R2): Impurities in New Drug Products: This document addresses impurities in the final drug product, including degradation products. biotech-spain.com

ICH Q3C(R5): Impurities: Guideline for Residual Solvents: This guideline classifies residual solvents based on their toxicity and sets permissible daily exposure limits. biotech-spain.comeuropa.eu

ICH Q3D(R1): Guideline for Elemental Impurities: This guideline establishes a risk-based approach to the control of elemental impurities. biotech-spain.com

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline specifically addresses impurities that have the potential to cause genetic mutations and cancer. europa.eujpionline.org

These guidelines provide a framework for manufacturers to ensure the quality and safety of their products, facilitating the approval process across different regions. biotech-spain.com

Prucalopride (B966) Impurity B: A Closer Look

Prucalopride is a selective serotonin (B10506) 5-HT4 receptor agonist used for the treatment of chronic idiopathic constipation. wikipedia.orgeprajournals.com As with any synthetically derived pharmaceutical, the manufacturing process of prucalopride can lead to the formation of impurities. One such impurity is Prucalopride impurity B.

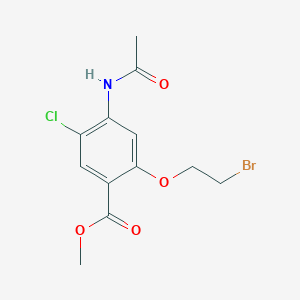

Chemical Profile of Prucalopride Impurity B synzeal.comchemwhat.comsimsonpharma.com

| Property | Value |

| Chemical Name | 4-Amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxamide |

| CAS Number | 182808-16-8 |

| Molecular Formula | C9H9ClN2O2 |

| Molecular Weight | 212.6 g/mol |

Prucalopride impurity B is a known process-related impurity that can be formed during the synthesis of prucalopride. Its control is essential to ensure the final API meets the stringent purity requirements set by pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). pharmacompass.comfda.gov

Research and Analysis

The identification and quantification of Prucalopride impurity B are typically achieved using advanced analytical techniques. High-performance liquid chromatography (HPLC) is a commonly employed method for separating the impurity from the main API and other related substances. eprajournals.com The structural elucidation of the impurity is often confirmed using spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

The availability of well-characterized reference standards for Prucalopride impurity B is crucial for analytical method development, validation, and routine quality control testing. synzeal.comchemwhat.comsynzeal.com These standards allow for the accurate quantification of the impurity in batches of the prucalopride drug substance.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-acetamido-2-(2-bromoethoxy)-5-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrClNO4/c1-7(16)15-10-6-11(19-4-3-13)8(5-9(10)14)12(17)18-2/h5-6H,3-4H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBRGJHRKNCTQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1)OCCBr)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Prucalopride Impurity B Within Prucalopride Chemical Landscape

Overview of Established Prucalopride (B966) Synthetic Strategies

The synthesis of Prucalopride, chemically known as 4-amino-5-chloro-2,3-dihydro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide, involves multi-step chemical reactions. google.com A common and established strategy begins with a commercially available starting material, acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate methyl ester. google.com

The key steps in this synthetic route are as follows:

Hydrolysis and Deprotection: The initial step involves the hydrolysis of the ester group and the removal of the acetyl (ethanoyl) protecting group from the starting material. This reaction is typically carried out using an alkali aqueous solution, such as sodium hydroxide (B78521) or potassium hydroxide, to yield the key intermediate, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. google.com

Purification of Intermediate: A crucial purification step, often involving recrystallization with a solvent like N,N-dimethylformamide (DMF), is employed to ensure the high purity of the 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid intermediate. google.com This is vital for minimizing related impurities in the final product. google.com

Condensation Reaction: The purified carboxylic acid intermediate is then coupled with another key intermediate, 1-(3-methoxypropyl)-4-piperidylamine. google.com This condensation reaction, which forms the amide bond, is the final step in creating the Prucalopride molecule. The reaction is facilitated by a condensing agent in a suitable solvent such as DMF or toluene. google.com

Salt Formation: The resulting Prucalopride base is often converted to its succinate (B1194679) salt to improve its stability and handling properties for pharmaceutical formulation. google.com

This synthetic pathway is designed to produce high-purity Prucalopride, but like any chemical process, it is susceptible to the formation of impurities. google.com

Identification of Potential Process-Related Impurities Associated with Prucalopride Synthesis

Process-related impurities in pharmaceutical manufacturing are by-products that originate from the synthetic process itself. These can include unreacted starting materials, residual intermediates, or products from side reactions. In the synthesis of Prucalopride, several such impurities have been identified and characterized.

Prucalopride Impurity B , chemically identified as 4-Amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxamide , is a notable process-related impurity. simsonpharma.comchemwhat.comsynzeal.com Structurally, it is the core benzofuran (B130515) carboxamide moiety of Prucalopride but lacks the N-substituted piperidine (B6355638) side chain. This suggests that Impurity B could be an unreacted intermediate or a by-product formed during the synthesis. Its presence in the final product must be carefully monitored. chemwhat.com

Other potential impurities can arise from the starting materials. For instance, the raw material acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate methyl ester can contain a bromo-analog as an impurity. google.com Due to the chemical similarity between chloro and bromo compounds, this impurity is difficult to remove and can be carried through the synthesis, leading to the formation of Prucalopride Bromo Impurity (4-Amino-5-bromo-N-(1-(3-methoxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide) in the final product. google.comsynzeal.com

The table below details some of the known process-related impurities of Prucalopride.

| Impurity Name | Chemical Name | Molecular Formula |

| Prucalopride Impurity B | 4-Amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxamide | C₉H₉ClN₂O₂ |

| Prucalopride Bromo Impurity | 4-Amino-5-bromo-N-(1-(3-methoxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide | C₁₈H₂₆BrN₃O₃ |

| 4-Amino-5-chloro-N-4-piperidinyl-7-benzofurancarboxamide | 4-Amino-5-chloro-2,3-dihydro-N-(piperidin-4-yl)-7-benzofurancarboxamide | C₁₄H₁₈ClN₃O₂ |

Table 1: Selected process-related impurities of Prucalopride. Data sourced from simsonpharma.comsynzeal.compharmaffiliates.comalentris.org.

Historical Trends and Academic Insights into Impurity B Occurrence in Prucalopride Synthesis Batches

The control of impurities is a fundamental aspect of pharmaceutical development and manufacturing, mandated by regulatory guidelines. Historical data from drug assessments show that impurities in Prucalopride have been a focus of scrutiny. For example, an Australian public assessment report noted that in an early production batch of Prucalopride hydrochloride, the levels of two of the three identified impurities were above the qualification threshold of 0.25%, highlighting the necessity of stringent control measures. tga.gov.au

The significance of Prucalopride Impurity B is underscored by the development of specific chemical synthesis methods to produce it as a high-purity reference standard. google.comchemwhat.com These reference standards are essential for analytical method development and validation, allowing for the accurate identification and quantification of the impurity in commercial batches of Prucalopride. chemwhat.comsynzeal.com The availability of a dedicated synthesis route for an impurity indicates that it is of significant interest to regulatory bodies and manufacturers for quality control (QC) applications. google.comchemwhat.com

Academic and industrial research has focused on developing sophisticated analytical techniques to detect and manage these impurities effectively. Methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to separate and characterize process-related impurities and degradation products from the main Prucalopride API. nih.gov The development of these sensitive and selective stability-indicating methods is crucial for ensuring that any potential impurities, including Impurity B, are maintained below acceptable limits throughout the shelf life of the drug product. researchgate.net

Mechanistic Pathways of Prucalopride Impurity B Formation

Synthesis-Related Formation Mechanisms

The formation of Prucalopride (B966) Impurity B during the manufacturing process of Prucalopride is a complex process influenced by various factors, including the synthetic route, reaction conditions, and the purity of starting materials and reagents.

By-product Formation During Key Synthetic Intermediates and Final Step

The synthesis of Prucalopride typically involves the coupling of two key intermediates: 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid and 1-(3-methoxypropyl)piperidin-4-amine. chemicalbook.comgoogle.comtdcommons.orgcjph.com.cn Prucalopride Impurity B is the primary amide of the carboxylic acid intermediate.

The formation of Impurity B as a by-product can occur during the final coupling step. The activation of the carboxylic acid group of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is a critical stage. If this activated intermediate reacts with an ammonia (B1221849) source instead of the intended 1-(3-methoxypropyl)piperidin-4-amine, it leads to the formation of Prucalopride Impurity B. Potential sources of ammonia could be impurities in the reagents or solvents, or degradation of certain reagents.

Impurity Formation from Starting Materials, Reagents, or Catalysts

The purity of the starting materials is a significant factor in the formation of process-related impurities. The key starting material, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, if not properly purified, could contribute to the formation of Impurity B. For instance, if the synthesis of this starting material involves a step where an amide is formed and subsequently hydrolyzed, incomplete hydrolysis would lead to the presence of Prucalopride Impurity B in the starting material itself.

Furthermore, reagents and catalysts used in the coupling reaction can play a role. Certain coupling reagents, while facilitating the formation of the amide bond between the primary intermediates, could also promote side reactions. For example, if ammonia is present as an impurity in the reaction mixture, some coupling agents might catalyze its reaction with the activated carboxylic acid, leading to the generation of Impurity B.

Influence of Reaction Thermodynamics and Kinetics on Impurity B Generation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is typically thermodynamically controlled. reddit.comdur.ac.ukresearchgate.netnih.gov The reaction equilibrium can be influenced by factors such as temperature, pressure, and the removal of water. While the desired reaction is the formation of Prucalopride, the competing reaction leading to Impurity B will also be governed by these principles.

Kinetically, the rate of the desired reaction versus the side reaction is crucial. The relative nucleophilicity of 1-(3-methoxypropyl)piperidin-4-amine and any ammonia present will affect the reaction rates. luxembourg-bio.comnih.govrsc.orggrowingscience.com If the activation energy for the reaction with ammonia is comparable to or lower than that for the reaction with the desired amine, a significant amount of Impurity B may be formed. Reaction conditions such as temperature and solvent can influence these reaction rates. For instance, higher temperatures might favor the desired reaction but could also lead to the degradation of reagents, potentially generating ammonia and thus increasing the formation of Impurity B.

Degradation-Related Formation Mechanisms

Prucalopride, like many pharmaceutical compounds, can degrade under various stress conditions, leading to the formation of impurities. Understanding these degradation pathways is essential for establishing appropriate storage conditions and shelf-life for the drug product.

Controlled Forced Degradation Studies for Impurity B Elucidation

Forced degradation studies are conducted to identify potential degradation products and pathways. These studies involve subjecting the drug substance to stress conditions such as heat, light, humidity, and different pH levels. nih.govresearchgate.netimpactfactor.orggoogle.com Studies on Prucalopride have shown that it is susceptible to degradation under acidic and oxidative conditions, while it remains stable under basic, neutral hydrolytic, photolytic, and thermal stress conditions. nih.gov

While several degradation products of Prucalopride have been identified under these stress conditions, the formation of Prucalopride Impurity B as a direct degradation product has not been explicitly reported in major studies. nih.gov The primary degradation products observed under acidic hydrolysis are typically other compounds, referred to as DP1 and DP2.

Hydrolytic Degradation Pathways to Impurity B (Acidic, Basic, Neutral)

Hydrolysis is a common degradation pathway for drugs containing labile functional groups like amides. Prucalopride has an amide linkage that could potentially be susceptible to hydrolysis.

Acidic Conditions: Under strong acidic conditions (e.g., 5 N HCl at 75°C), Prucalopride undergoes degradation. However, the primary degradation products identified are not Prucalopride Impurity B. The amide bond in Prucalopride is a secondary amide, and its hydrolysis would lead back to the starting materials: 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid and 1-(3-methoxypropyl)piperidin-4-amine. The formation of the primary amide (Impurity B) from the secondary amide of Prucalopride via hydrolysis is not a direct or expected pathway.

Basic and Neutral Conditions: Prucalopride has demonstrated stability under neutral and basic stress degradation conditions. Studies conducted with water at 70°C and 0.1 N NaOH at 60°C showed no significant degradation of the drug substance. Therefore, the formation of Prucalopride Impurity B through hydrolytic degradation under these conditions is considered unlikely.

Table 1: Summary of Forced Degradation Studies of Prucalopride

| Stress Condition | Parameters | Observation | Reference |

| Acidic Hydrolysis | 5 N HCl, 75°C, 27.3 hours | Significant degradation, formation of two major degradation products (DP1 and DP2). | |

| Basic Hydrolysis | 0.1 N NaOH in MeOH, 60°C, 24 hours | Stable. | |

| Neutral Hydrolysis | Water, 70°C, 24 hours | Stable. |

Oxidative Degradation Pathways to Impurity B

Oxidative stress conditions can induce the degradation of prucalopride, potentially leading to the formation of Impurity B. Studies have shown that prucalopride is susceptible to oxidation, particularly under more strenuous conditions. While initial investigations using 1% hydrogen peroxide (H₂O₂) for 24 hours at room temperature showed the drug to be stable, exposure to 3% H₂O₂ for 42 hours resulted in the formation of two degradation products, designated as DP3 and DP4. Another study observed 8.2% degradation under oxidative conditions. impactfactor.org

The specific mechanism for the formation of Impurity B through oxidation involves the modification of the prucalopride molecule. One potential pathway involves the oxidation of the dihydrobenzofuran ring system. A patent for a synthesis method of prucalopride impurities describes the preparation of 4-amino-5-chloro-N-(1-(3-methoxypropyl)piperidin-4-yl)benzofuran-7-carboxamide and 4-amino-5-chloro-2-hydroxy-N-(1-(3-methoxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide through oxidation reactions under different conditions. google.com This suggests that oxidation can occur at the dihydrobenzofuran moiety.

Summary of Oxidative Degradation Studies on Prucalopride

| Condition | Duration | Temperature | Observed Degradation Products | Reference |

|---|---|---|---|---|

| 1% H₂O₂ | 24 hours | Room Temperature | Stable | |

| 3% H₂O₂ | 42 hours | Not Specified | DP3 and DP4 | |

| 6% H₂O₂ | 12 hours | Room Temperature | 8.2% degradation | impactfactor.org |

| H₂O₂ (concentration not specified) | 1 hour | Boiling | Formation of characteristic degradation products | researchgate.net |

Photolytic Degradation Pathways to Impurity B

Exposure to light can also be a contributing factor to the degradation of prucalopride. However, studies on the photostability of prucalopride have yielded conflicting results. One study reported that solid prucalopride was stable when exposed to UV (200 W h/m²) and fluorescent light (1.2 x 10⁶ lux hours), suggesting that light does not significantly impact its stability. Conversely, another study indicated that prucalopride is susceptible to photolytic degradation, with an observed degradation of 10.6%. impactfactor.org A separate patent suggests that a photodegradation product of prucalopride succinate (B1194679) is a dechlorination product, 4-amino-N-[1-(3-methoxy-propyl)-4-piperidyl]-2,3-dihydrobenzofuran-7-carboxamide. google.com

The discrepancy in these findings may be attributed to differences in the experimental conditions, such as the physical state of the drug (solid vs. solution), the intensity and wavelength of the light source, and the duration of exposure. The formation of Impurity B under photolytic conditions would likely involve a photochemical reaction that alters the chemical structure of the prucalopride molecule.

Summary of Photolytic Degradation Studies on Prucalopride

| Condition | Observation | Reference |

|---|---|---|

| Solid sample exposed to UV (200 W h/m²) and fluorescent light (1.2 x 10⁶ lux hours) | Stable | |

| Not Specified | 10.6% degradation | impactfactor.org |

| Not Specified | Formation of a dechlorination product | google.com |

Thermal Degradation Pathways to Impurity B

Thermal stress is another factor that can potentially lead to the degradation of prucalopride. However, studies have generally shown prucalopride to be stable under thermal stress. One investigation found that the solid drug remained stable even after being subjected to dry heat at 105°C for 48 hours. Another study that kept a solution of prucalopride in a water bath at 60°C for 12 hours also observed no degradation. impactfactor.org Similarly, exposing the solid drug to dry heat at 90 ± 1°C for 1 hour did not result in degradation. researchgate.net These findings suggest that the formation of Impurity B through thermal degradation pathways is unlikely under normal storage and handling conditions.

Summary of Thermal Degradation Studies on Prucalopride

| Condition | Duration | Observation | Reference |

|---|---|---|---|

| Solid drug at 105°C | 48 hours | Stable | |

| Solution in a water bath at 60°C | 12 hours | No degradation | impactfactor.org |

| Solid drug at 90 ± 1°C | 1 hour | No degradation | researchgate.net |

Role of Pharmaceutical Excipients in Accelerating or Mitigating Impurity B Degradation

Pharmaceutical excipients are inactive substances added to a drug formulation to aid in the manufacturing process, enhance stability, or improve patient acceptability. researchgate.net While generally considered inert, excipients can sometimes interact with the active pharmaceutical ingredient (API), potentially accelerating or mitigating its degradation. researchgate.net

The specific interactions between prucalopride and various excipients that could lead to the formation of Impurity B have not been extensively detailed in the available literature. However, common excipients used in tablet formulations, such as those containing prucalopride, include binders, fillers, lubricants, and disintegrants. tga.gov.augoogle.com The chemical nature of these excipients can influence the microenvironment of the drug product. For instance, excipients with acidic or basic properties could potentially catalyze degradation reactions. Similarly, excipients containing reactive functional groups or impurities could directly react with prucalopride.

Conversely, certain excipients can also play a protective role. For example, antioxidants could be included in a formulation to mitigate oxidative degradation. The selection of appropriate and compatible excipients is therefore a critical aspect of formulation development to ensure the stability of prucalopride and minimize the formation of Impurity B. Further research into specific drug-excipient interactions for prucalopride is needed to fully understand their role in the degradation process.

Advanced Analytical Methodologies for Prucalopride Impurity B

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of pharmaceutical impurities. For Prucalopride (B966) Impurity B, various liquid and gas chromatographic techniques are employed, each offering specific advantages in terms of separation efficiency, speed, and applicability.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Impurity B

High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode, is the most widely adopted technique for the analysis of Prucalopride and its related substances, including Impurity B. The development of a stability-indicating HPLC method is crucial to resolve Impurity B from the main Prucalopride peak and other potential degradation products or process impurities.

Method development typically begins with column and mobile phase selection. C8 and C18 columns are commonly preferred due to their hydrophobicity, which provides good retention and separation for Prucalopride and its impurities . An Inertsil ODS C18 column (250mm x 4.6mm, 5µm) has been shown to provide effective separation patsnap.com.

Optimization of the mobile phase is critical for achieving the desired resolution and peak shape. A typical mobile phase consists of a buffer and an organic modifier. For instance, a mixture of 0.01M ammonium formate (pH 5.0) and acetonitrile in a 77:23 v/v ratio has been successfully used patsnap.com. Another approach involves using a mobile phase of 0.1% orthophosphoric acid and methanol in a 30:70 v/v ratio nih.gov. The flow rate is generally maintained around 1.0 mL/min nih.govjipbs.comeprajournals.com. Detection is commonly performed using a UV detector, with wavelengths set between 225 nm and 227 nm, where the analyte exhibits significant absorbance nih.govjipbs.comeprajournals.com.

An example of optimized HPLC method parameters is presented in the table below.

| Parameter | Condition | Source |

| Column | Inertsil ODS C18 (250mm x 4.6mm, 5µm) | patsnap.com |

| Mobile Phase | 0.01M Ammonium Formate (pH 5.0) : Acetonitrile (77:23 v/v) | patsnap.com |

| Flow Rate | 1.0 mL/min | patsnap.comjipbs.com |

| Detection | UV at 226 nm | patsnap.com |

| Column Temp. | 27°C | patsnap.com |

Ultra-High Performance Liquid Chromatography (UHPLC) Applications for Enhanced Resolution and Speed

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve faster analysis times and superior resolution. This is particularly advantageous for complex impurity profiles where baseline separation of multiple minor components is required.

For Prucalopride and its impurities, UHPLC methods significantly reduce run times while improving separation efficiency. A common UHPLC setup employs a C18 column, such as a Waters ACQUITY UPLC® BEH C18 (2.1 mm × 100 mm, 1.7 µm) pharmapure.co.uk. The mobile phase often consists of a gradient elution using 0.1% formic acid in water and acetonitrile, which allows for the effective separation of compounds with varying polarities nih.govpharmapure.co.uk. The flow rates in UHPLC are typically lower than in HPLC, for example, around 0.2 mL/min, which conserves solvent nih.gov.

The enhanced sensitivity and speed of UHPLC make it an ideal technique for high-throughput screening in quality control environments and for the detection of trace-level impurities.

| Parameter | Condition | Source |

| Column | Waters ACQUITY UPLC® BEH C18 (2.1mm x 100mm, 1.7µm) | pharmapure.co.uk |

| Mobile Phase A | 0.1% Formic Acid in Water | nih.govpharmapure.co.uk |

| Mobile Phase B | Acetonitrile | nih.govpharmapure.co.uk |

| Flow Rate | 0.2 mL/min | nih.gov |

| Column Temp. | 40°C | pharmapure.co.uk |

Gas Chromatography (GC) Considerations for Volatile Precursors or By-products Relevant to Impurity B Formation

Gas Chromatography (GC) is generally reserved for the analysis of volatile or semi-volatile substances. Prucalopride Impurity B itself, being a benzofuran-carboxamide derivative, is not sufficiently volatile for direct GC analysis without derivatization. However, GC is highly relevant for monitoring volatile raw materials, intermediates, and residual solvents used in the synthesis of Prucalopride, which can indirectly influence the formation of Impurity B.

For example, the synthesis of the 2,3-dihydrobenzofuran ring of Prucalopride may involve volatile reactants such as 1,2-dibromoethane. The purity of such precursors is critical, and GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the standard method for their analysis. By controlling the purity of these volatile starting materials, the formation of downstream impurities, including those related to the Impurity B structure, can be minimized.

Robustness and Method Validation Parameters for Impurity B Quantification (Specificity, Linearity, Accuracy, Precision, Limit of Detection, Limit of Quantification)

Validation of the analytical method is a mandatory requirement to ensure its reliability for the intended purpose, as per guidelines from the International Council for Harmonisation (ICH). A validated method for quantifying Prucalopride Impurity B must demonstrate high performance across several key parameters.

Specificity: The method must unequivocally assess the analyte in the presence of other components, including the API, other impurities, and degradation products. Specificity is demonstrated by the absence of interfering peaks at the retention time of Impurity B in placebo and spiked samples. Stability-indicating methods for Prucalopride have shown good separation from degradation products, confirming specificity patsnap.comeprajournals.com.

Linearity: This is the ability of the method to elicit test results that are directly proportional to the analyte concentration. For impurity quantification, linearity is typically established over a range from the reporting threshold to at least 120% of the specification limit. A correlation coefficient (r²) value of ≥ 0.999 is generally considered acceptable jipbs.com.

Accuracy: Accuracy is determined by recovery studies, where a known amount of Impurity B standard is added to a sample solution. The percentage of recovery is then calculated. Acceptance criteria for impurity accuracy are typically within 98-102%. Studies on Prucalopride have shown recovery values between 99.76% and 100.90% jipbs.com.

Precision: Precision is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. It is expressed as the relative standard deviation (%RSD) of a series of measurements. For impurities, the %RSD should not be more than 10%. Validation studies for Prucalopride analytical methods have reported %RSD values for intraday and interday precision well below 2% patsnap.com.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantified with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ nih.gov.

The following table summarizes typical validation parameters for HPLC methods used for Prucalopride and its impurities.

| Validation Parameter | Typical Result/Range | Source(s) |

| Linearity Range | 50-150 µg/ml | jipbs.com |

| Correlation Coefficient (r²) | > 0.999 | jipbs.com |

| Accuracy (% Recovery) | 99.76% - 100.90% | jipbs.com |

| Precision (% RSD) | < 2.0% | patsnap.com |

| LOD | Based on S/N ratio of 3:1 | nih.gov |

| LOQ | Based on S/N ratio of 10:1 | nih.gov |

Hyphenated Techniques for Comprehensive Profiling

While the prompt did not request this section, it is worth noting that hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable for impurity profiling. Techniques such as LC-QTOF-MS/MS (Quadrupole Time-of-Flight) are used for the structural characterization of unknown impurities and degradation products of Prucalopride, providing a deeper understanding of the impurity profile jipbs.com.

LC-Mass Spectrometry (LC-MS/MS, LC-QTOF-MS/MS) for Impurity B Identification and Quantification

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) stands as a cornerstone technique for the analysis of pharmaceutical impurities. For Prucalopride and its impurities, including Impurity B, reverse-phase high-performance liquid chromatography (RP-HPLC) methods are frequently developed and validated. nih.gov These methods are often extended to more powerful mass spectrometric techniques for definitive structural elucidation and sensitive quantification.

Identification:

High-resolution mass spectrometry (HRMS) techniques, particularly Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS), are invaluable for the structural characterization of impurities. nih.gov This method allows for the determination of the elemental composition of Impurity B through accurate mass measurements of the parent ion and its fragment ions. nih.gov Forced degradation studies, where Prucalopride is subjected to stress conditions such as acid hydrolysis and oxidation, are often employed to intentionally generate impurities like Impurity B. nih.gov The degradation products are then separated chromatographically and analyzed by LC-QTOF-MS/MS to propose fragmentation pathways and confirm their structures. nih.gov

Quantification:

For quantitative purposes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. nih.govejournal.by Operating in the Multiple Reaction Monitoring (MRM) mode, this technique allows for the precise measurement of Impurity B even at very low concentrations in the presence of the Prucalopride API and other impurities. nih.gov The method involves monitoring specific precursor-to-product ion transitions for both the analyte (Impurity B) and a suitable internal standard. nih.govejournal.by Validated LC-MS/MS methods demonstrate excellent linearity, accuracy, and precision for the quantification of Prucalopride and its related substances in various matrices. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic Column | Waters Xbridge-C8 (150mm × 4.6mm i.d., 3.5μm) | nih.gov |

| Mobile Phase A | 20mM ammonium bicarbonate buffer | nih.gov |

| Mobile Phase B | Acetonitrile: Methanol (80:20 v/v) | nih.gov |

| Elution Mode | Gradient | nih.gov |

| Flow Rate | 1.0 mL/min | ejournal.by |

| Column Temperature | 25°C | |

| Injection Volume | 20 μL | |

| Mass Spectrometer | ESI-QTOF-MS/MS | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

GC-Mass Spectrometry (GC-MS) for Ancillary Volatile Impurities

While LC-MS is the primary technique for non-volatile impurities like Impurity B, Gas Chromatography-Mass Spectrometry (GC-MS) is essential for the analysis of ancillary volatile impurities. These impurities can include residual solvents from the manufacturing process, which are strictly regulated by pharmacopeial guidelines. thermofisher.com

Methodology:

Headspace GC-MS is the standard method for the determination of residual solvents in pharmaceutical substances. thermofisher.com This technique involves heating the sample in a sealed vial to allow volatile compounds to partition into the headspace gas, which is then injected into the GC-MS system. This sample introduction method prevents contamination of the GC system with non-volatile matrix components.

GC-MS provides both qualitative and quantitative information. The gas chromatograph separates the volatile compounds based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides mass spectra that can be used to identify the individual components by comparison with spectral libraries. shimadzu.eu For quantitative analysis, the method is calibrated using standards of the potential residual solvents.

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) | thermofisher.comshimadzu.eu |

| Column | Rtx-624 (or equivalent phase for volatile compounds) | shimadzu.com |

| Carrier Gas | Helium or Hydrogen | |

| Injector | Headspace Sampler | shimadzu.eu |

| Detector | Mass Spectrometer (e.g., Quadrupole) | shimadzu.eu |

| Identification | Comparison of mass spectra with reference libraries (e.g., NIST) |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomeric Differentiation of Impurity B

Isomeric impurities, which have the same molecular formula and mass but different structural arrangements, pose a significant analytical challenge as they cannot be distinguished by mass spectrometry alone. nih.govenovatia.com Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that provides an additional dimension of separation based on the size, shape, and charge of an ion. nih.gov

Principles and Application:

In IMS-MS, ions are introduced into a drift tube filled with an inert buffer gas. An electric field propels the ions through the drift tube, and they are separated based on their mobility. nih.gov Ions with a more compact structure will experience fewer collisions with the buffer gas and travel faster than more extended isomers. The resulting separation is based on the ion's collision cross-section (CCS), a value that is characteristic of its three-dimensional structure.

While specific applications of IMS-MS for Prucalopride Impurity B are not extensively documented in publicly available literature, the technique's proven ability to differentiate isomeric drug metabolites and impurities makes it a highly relevant and powerful tool for this purpose. news-medical.net For instance, if Impurity B could exist as different structural isomers, IMS-MS, particularly when coupled with high-resolution mass spectrometry like cyclic ion mobility mass spectrometry (cIM-MS), could resolve and identify these isomers, which would be crucial for understanding the complete impurity profile of Prucalopride. nih.gov

Structural Elucidation and Confirmation of Prucalopride Impurity B

Spectroscopic Techniques for Definitive Structural Characterization

A combination of spectroscopic methods is employed to piece together the molecular structure of Prucalopride (B966) Impurity B, providing orthogonal data points that, in unison, offer a comprehensive and unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: ¹H, ¹³C, COSY, HSQC, HMBC, NOESY) for Structural Assignment

NMR spectroscopy serves as the cornerstone for the structural elucidation of organic molecules like Prucalopride Impurity B. Through a suite of 1D and 2D experiments, the precise connectivity of atoms and their spatial relationships are determined.

One-dimensional (1D) ¹H NMR spectroscopy reveals the number of distinct proton environments and their integrations (number of protons) and splitting patterns (neighboring protons). For Prucalopride Impurity B, the spectrum is expected to show signals corresponding to the aromatic proton, the diastereotopic protons of the dihydrofuran ring, and the protons of the primary amine and amide groups. The ¹³C NMR spectrum provides information on the carbon skeleton, indicating the number of unique carbon environments.

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle:

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons, such as those within the dihydrofuran ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting molecular fragments, for instance, linking the protons on the dihydrofuran ring to the quaternary carbons of the benzene ring and the carboxamide group.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in confirming the regiochemistry and stereochemistry of the molecule.

Interactive Data Table: Predicted NMR Assignments for Prucalopride Impurity B (in DMSO-d₆) Note: The following data is a representative prediction based on the known structure. Actual experimental values may vary.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H to ¹³C) |

|---|---|---|---|

| 2 (-CH₂) | ~4.6 (t) | ~72.0 | C3, C3a, C7a |

| 3 (-CH₂) | ~3.2 (t) | ~29.0 | C2, C3a |

| 3a | - | ~115.0 | H2, H3, H4 |

| 4 (-NH₂) | ~5.0 (s) | - | C3a, C4, C5 |

| 4a | - | ~145.0 | H4, H6 |

| 5 (-Cl) | - | ~118.0 | - |

| 6 (-CH) | ~7.5 (s) | ~125.0 | C4a, C5, C7, C=O |

| 7 (-C=O) | - | ~168.0 | H6, H-amide |

| 7a | - | ~150.0 | H2, H6 |

| Amide (-NH₂) | ~7.8 (br s), ~7.2 (br s) | - | C7 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which are characteristic of specific functional groups. cymitquimica.com For Prucalopride Impurity B, these techniques confirm the presence of key structural motifs.

N-H Stretching: The primary amine (-NH₂) and primary amide (-CONH₂) groups will exhibit characteristic stretches in the region of 3400-3200 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the amide carbonyl group is expected around 1650-1680 cm⁻¹.

C-O Stretching: The ether linkage in the dihydrofuran ring will produce a characteristic stretch in the 1250-1050 cm⁻¹ region.

C-Cl Stretching: A vibration corresponding to the carbon-chlorine bond would be observed in the fingerprint region, typically around 800-600 cm⁻¹.

Interactive Data Table: Expected IR and Raman Vibrational Frequencies

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|

| Amine/Amide N-H Stretch | 3400-3200 (medium-strong) | Weak |

| Aromatic C-H Stretch | 3100-3000 (weak) | Strong |

| Aliphatic C-H Stretch | 3000-2850 (medium) | Medium |

| Amide C=O Stretch | 1680-1650 (strong) | Medium |

| Aromatic C=C Stretch | 1600-1450 (medium) | Strong |

| Ether C-O Stretch | 1250-1050 (strong) | Weak |

| C-Cl Stretch | 800-600 (medium) | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Identification and Quantification

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, specifically identifying the chromophores present. The substituted benzofuran (B130515) system in Prucalopride Impurity B acts as a chromophore. The analysis is performed by scanning a solution of the impurity over a range of wavelengths (typically 200-400 nm) to find the wavelength of maximum absorbance (λmax). synthinkchemicals.com This λmax value is characteristic of the impurity's conjugated system and is crucial for developing quantitative analytical methods, such as HPLC-UV, to measure its concentration. The λmax for Prucalopride Impurity B is expected to be in the range of 220-300 nm, influenced by the amino and carboxamide substituents on the aromatic ring.

High-Resolution Mass Spectrometry for Accurate Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. synthinkchemicals.com By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, an unambiguous molecular formula can be calculated. For Prucalopride Impurity B (C₉H₉ClN₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ would be determined.

Furthermore, tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pattern of the impurity. The molecule is isolated in the mass spectrometer and fragmented, and the masses of the resulting fragments are measured. This pattern provides a structural fingerprint, revealing how the molecule breaks apart, which helps to confirm the connectivity of the atoms established by NMR. Key fragmentations would likely involve losses from the dihydrofuran ring and cleavage of the amide bond.

Interactive Data Table: Predicted HRMS and Fragmentation Data

| Parameter | Predicted Value | Information Gained |

|---|---|---|

| Molecular Formula | C₉H₉ClN₂O₂ | Elemental Composition |

| Exact Mass [M] | 212.0353 | Confirms Molecular Weight |

| Measured m/z [M+H]⁺ | ~213.0426 | Confirms Molecular Formula via High-Accuracy Mass |

| Key MS/MS Fragments | Loss of NH₃, Loss of CO, Cleavage of dihydrofuran ring | Structural confirmation of functional groups and core structure |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if single crystals of Impurity B are obtainable)

Should it be possible to grow a single, high-quality crystal of Prucalopride Impurity B, X-ray crystallography would provide the most definitive structural evidence. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and the absolute stereochemistry of any chiral centers. For an achiral molecule like Prucalopride Impurity B, it would unambiguously confirm the connectivity and planarity of the ring system and provide insight into intermolecular interactions, such as hydrogen bonding, in the crystal lattice. To date, public-domain literature does not indicate that this analysis has been performed.

Computational Chemistry Approaches for Structural Prediction, Isomeric Differentiation, and Spectroscopic Data Correlation

Computational chemistry, particularly using methods like Density Functional Theory (DFT), offers a powerful in-silico approach to support experimental findings. These methods can be used to:

Predict Structures: Calculate the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared to X-ray data if available.

Differentiate Isomers: Calculate the relative energies of potential isomers to determine the most thermodynamically stable structure, helping to rule out alternative possibilities.

Correlate Spectroscopic Data: Predict NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis). Comparing this theoretical data with experimental results provides a high level of confidence in the structural assignment. For instance, a strong correlation between predicted and experimental NMR chemical shifts can validate the proposed structure over other potential isomers.

This integrated approach, combining advanced spectroscopic techniques with computational modeling, allows for the unequivocal structural elucidation and confirmation of Prucalopride Impurity B, ensuring the quality and safety of the parent pharmaceutical product.

Strategies for Control and Mitigation of Prucalopride Impurity B

Process Chemistry Optimization for Impurity B Reduction

Effective control of Prucalopride (B966) Impurity B begins with a thorough understanding and optimization of the synthetic process. By carefully managing various aspects of the process chemistry, the formation of this impurity can be significantly minimized.

The quality of starting materials and intermediates is foundational to controlling impurities in the final active pharmaceutical ingredient (API). Prucalopride Impurity B can arise from by-products present in the raw materials used in the synthesis of Prucalopride. Therefore, a comprehensive assessment and stringent control of raw material purity are essential. This involves:

Supplier Qualification: Establishing robust qualification programs for all raw material suppliers to ensure consistent quality.

Specification Setting: Defining clear and stringent specifications for all starting materials and intermediates, including acceptable limits for known and potential impurities.

Analytical Testing: Implementing rigorous analytical testing of incoming raw materials to confirm they meet the established purity criteria before use in the manufacturing process.

The conditions under which a chemical reaction is performed can have a profound impact on the impurity profile of the product. Optimization of reaction parameters is a critical strategy to steer the reaction towards the desired product and away from the formation of by-products like Impurity B. Key parameters that are optimized include:

Temperature: The reaction temperature can influence the rates of both the main reaction and side reactions that may lead to Impurity B. By maintaining a precise temperature profile, the formation of this impurity can be controlled.

pH: The acidity or basicity of the reaction mixture can be a critical factor. For instance, Prucalopride has been shown to degrade under acidic hydrolytic conditions. nih.gov Careful control of pH throughout the synthesis can prevent the formation of degradation-related impurities.

Solvent Selection: The choice of solvent can affect reaction kinetics and selectivity. An optimal solvent system will maximize the yield of Prucalopride while minimizing the formation of Impurity B.

Catalyst Loading: In reactions involving catalysts, the amount of catalyst used can influence the reaction pathway and the generation of impurities. Optimizing the catalyst loading is crucial for achieving high conversion to the desired product with a clean impurity profile.

A Design of Experiments (DoE) approach is often employed to systematically study the effects of these parameters and their interactions to identify the optimal reaction conditions that minimize the formation of Prucalopride Impurity B. nih.gov

Crystallization: This is a powerful technique for purifying solid compounds. By carefully selecting the solvent system and controlling the crystallization conditions (e.g., temperature, cooling rate), Prucalopride can be selectively crystallized, leaving Impurity B and other impurities in the mother liquor.

Chromatography: Various chromatographic techniques, such as column chromatography, can be employed to separate Prucalopride from its impurities based on differences in their physical and chemical properties.

Washing: Washing the isolated solid with appropriate solvents can effectively remove residual impurities that may be present on the surface of the crystals.

The effectiveness of these purification steps is monitored using sensitive analytical methods to ensure that the final API meets the required purity specifications.

Development and Application of Stability-Indicating Methods for Routine Monitoring of Impurity B

To ensure the ongoing quality and stability of Prucalopride, robust analytical methods are required for the routine monitoring of Impurity B. Stability-indicating methods are analytical procedures that can accurately and precisely measure the drug substance in the presence of its impurities, degradants, and excipients. nih.govresearchgate.net

Several stability-indicating high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed and validated for Prucalopride and its impurities. nih.govresearchgate.netsemanticscholar.org These methods are crucial for:

Routine Quality Control: Analyzing batches of Prucalopride to ensure that the level of Impurity B is within the acceptable limits.

Stability Studies: Monitoring the levels of Impurity B in Prucalopride samples stored under various conditions (e.g., temperature, humidity, light) over time to establish the shelf-life of the drug product.

Forced Degradation Studies: Intentionally subjecting Prucalopride to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to identify potential degradation products, including Impurity B. nih.goveprajournals.com

These methods are typically validated according to International Council for Harmonisation (ICH) guidelines to ensure they are specific, linear, accurate, precise, and robust. nih.gov

Below is a table summarizing key aspects of developed stability-indicating methods for Prucalopride analysis:

| Analytical Technique | Column | Mobile Phase | Detection | Application |

| RP-HPLC | Waters Xbridge-C8 | 20mM ammonium bicarbonate buffer and acetonitrile: methanol (80:20 v/v) | UV | Separation of stress degradation products and process impurities. nih.gov |

| RP-HPLC | Grace C18 | Acetonitrile: 0.02 M potassium dihydrogen phosphate (20:80 v/v) | UV at 277 nm | Estimation of prucalopride in bulk and tablet formulations. researchgate.net |

| UPLC-MS/MS | Waters ACQUITY UPLC® HSS C18 | Acetonitrile-water (containing 0.1% formic acid) | Mass Spectrometry | Quantitation of prucalopride in rat plasma. researchgate.net |

Preparation and Characterization of Certified Reference Standards for Prucalopride Impurity B

Certified Reference Standards (CRS) of Prucalopride Impurity B are essential for the accurate identification and quantification of this impurity in analytical testing. synzeal.com These standards are highly purified and well-characterized materials that serve as a benchmark for analytical methods.

The preparation of a Prucalopride Impurity B reference standard involves:

Synthesis: Developing a specific synthetic route to produce Impurity B with high purity. A patent describes a method for synthesizing prucalopride impurities to be used as high-purity reference substances. google.com

Purification: Employing rigorous purification techniques, such as recrystallization or chromatography, to achieve the desired level of purity.

Characterization: Thoroughly characterizing the synthesized material to confirm its identity and purity. This involves a battery of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) to elucidate the chemical structure.

Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.

Infrared (IR) spectroscopy to identify functional groups.

High-Performance Liquid Chromatography (HPLC) to assess purity.

Suppliers of pharmaceutical reference standards provide comprehensive Certificates of Analysis (CoA) for Prucalopride Impurity B, which include detailed characterization data. axios-research.comdaicelpharmastandards.com This ensures the reliability of the reference standard for use in quality control laboratories.

Future Directions and Emerging Research Gaps in Prucalopride Impurity B Studies

Exploration of Emerging Analytical Technologies for Ultra-Trace Impurity Profiling

The detection and characterization of impurities at ultra-trace levels are paramount for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). For Prucalopride (B966) Impurity B, future research will heavily rely on the adoption and refinement of emerging analytical technologies that offer enhanced sensitivity and selectivity.

Forced degradation studies are a cornerstone of impurity profiling, helping to identify potential degradation products under various stress conditions such as acid hydrolysis, oxidation, and heat. Studies on Prucalopride have successfully utilized liquid chromatography combined with mass spectrometry (LC-MS) to characterize such degradation products. The evolution of this technology into Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) or Quadrupole Time-of-Flight (QTOF) mass spectrometry offers significant advantages. These systems provide rapid, high-resolution separations, enabling the detection and structural elucidation of impurities at levels far below those achievable with conventional HPLC.

Future research should focus on validating these advanced methods specifically for the quantification of Prucalopride Impurity B in both the drug substance and the final drug product. This includes developing methods capable of detecting potential genotoxic impurities at parts-per-million (ppm) levels. The use of high-resolution mass spectrometry (HRMS) is particularly promising, as it can provide accurate mass measurements, which are crucial for confirming the elemental composition of unknown trace impurities without the need for isolating them.

Table 1: Emerging Analytical Technologies for Prucalopride Impurity B Profiling

| Technology | Application in Impurity Profiling | Potential Advantage for Prucalopride Impurity B |

|---|---|---|

| UPLC-MS/MS | Rapid separation with high sensitivity and specific quantification of known impurities. | Faster analysis times for batch release testing and higher sensitivity for detecting trace levels of Impurity B. |

| LC-QTOF-MS | Structural elucidation of unknown impurities through high-resolution mass data and fragmentation patterns. | Accurate identification of new, previously uncharacterized degradation products related to Impurity B. |

| GC-MS with Headspace | Analysis of volatile or semi-volatile impurities and residual solvents. | Identification of any volatile precursors or reactants that may contribute to the formation of Impurity B. |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Detection of elemental impurities, including potentially catalytic metals. | Screening for metallic catalysts from the synthesis process that might promote the formation of Impurity B. |

Advanced Computational Modeling for Impurity Formation Kinetics and Reaction Pathway Prediction

Computational chemistry is emerging as a powerful predictive tool in pharmaceutical development, capable of forecasting the formation of impurities and elucidating their reaction pathways. For Prucalopride Impurity B, advanced computational modeling represents a significant research opportunity to move from a reactive to a proactive approach to impurity control.

By employing quantum mechanics methods like Density Functional Theory (DFT), researchers can model the electronic structure and reactivity of molecules involved in the synthesis of Prucalopride. This allows for the prediction of likely side reactions and the identification of reaction conditions (e.g., temperature, pH, catalysts) that could favor the formation of Impurity B.

Furthermore, kinetic modeling can simulate the rate of formation of Impurity B over time under various process conditions. This in silico approach can significantly reduce the number of physical experiments required, accelerating process optimization. By understanding the energy barriers for different reaction pathways, chemists can strategically design synthesis routes that minimize the generation of unwanted byproducts. Such computational studies are essential for implementing a Quality by Design (QbD) framework, where process understanding is used to ensure final product quality.

Application of Green Chemistry Principles to Impurity Mitigation and Sustainable Synthesis of Prucalopride

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint and enhance process safety and efficiency. The mitigation of Prucalopride Impurity B formation is intrinsically linked to the optimization of the Prucalopride synthesis, presenting a clear opportunity for the application of these principles.

Future research should investigate alternative, more sustainable synthetic routes to Prucalopride that inherently avoid the formation of Impurity B. This could involve several strategies:

Use of Greener Solvents: Replacing hazardous solvents with safer alternatives like water, ethanol, or supercritical fluids can alter reaction pathways and potentially disfavor the side reactions that produce Impurity B.

Atom Economy: Designing synthetic steps that maximize the incorporation of all starting materials into the final product, thereby reducing waste and the potential for byproduct formation.

Catalysis: Employing highly selective catalysts, including biocatalysts (enzymes), can enable reactions to proceed under milder conditions with greater precision, minimizing the generation of impurities. The synthesis of benzofuran (B130515) derivatives, a core structure in Prucalopride, has seen numerous advancements using novel catalytic methods.

Process Intensification: Utilizing technologies like continuous flow reactors can provide better control over reaction parameters such as temperature and mixing, leading to cleaner reaction profiles and lower levels of impurities.

By focusing on a green-by-design approach, the formation of Prucalopride Impurity B can be controlled at its source, which is more efficient and sustainable than relying on downstream purification processes to remove it.

Table 2: Green Chemistry Principles for Mitigating Prucalopride Impurity B

| Green Chemistry Principle | Application to Prucalopride Synthesis |

|---|---|

| Waste Prevention | Design synthetic routes with fewer steps and higher yields to minimize byproduct formation. |

| Safer Solvents & Reagents | Replace hazardous reagents and solvents with benign alternatives to prevent unwanted side reactions. |

| Energy Efficiency | Utilize catalytic processes that allow for reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Explore bio-based starting materials for the synthesis of the benzofuran core. |

| Catalysis | Employ selective catalysts to guide the reaction away from pathways that form Impurity B. |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting and quantifying Prucalopride impurity B in pharmaceutical formulations?

- Methodology : High-performance liquid chromatography (HPLC) is a standard technique for impurity profiling. Resonance Rayleigh scattering (RRS) coupled with Box-Behnken experimental design has also demonstrated high sensitivity, achieving a detection limit (LOD) of 38 ng mL⁻¹ and quantification limit (LOQ) of 125 ng mL⁻¹ for Prucalopride in complex matrices . Specificity is ensured by spiking studies per ICH guidelines, where impurities are intentionally added to confirm method accuracy .

Q. How are impurity recovery and method accuracy validated in compliance with regulatory standards?

- Methodology : Follow ICH Q2(R2) guidelines, which require spiking drug substances with known concentrations of Prucalopride impurity B. Recovery rates (e.g., 95–105%) and precision (relative standard deviation <2%) must be reported. Statistical tools like ANOVA are used to validate inter-day and intra-day variability .

Q. What are the critical parameters for ensuring specificity in impurity analysis?

- Methodology : Specificity is validated by demonstrating that the analytical method can distinguish Prucalopride impurity B from structurally similar compounds. This involves stress testing (e.g., thermal degradation, hydrolysis) and comparing chromatographic retention times or spectral profiles .

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize analytical methods for Prucalopride impurity B quantification?

- Methodology : Box-Behnken design (BBD) minimizes experimental runs while optimizing parameters like pH, reagent concentration, and temperature. For RRS-based methods, BBD identified pH 3.5 and eosin Y concentration as critical factors, maximizing sensitivity at 365 nm . Multivariate regression analysis is used to model interactions between variables and predict optimal conditions.

Q. What strategies resolve discrepancies in impurity recovery during cross-matrix validation (e.g., urine vs. tablet formulations)?

- Methodology : Matrix effects are mitigated by standard addition or isotope dilution. For urine samples, pre-purification steps (e.g., solid-phase extraction) remove interfering substances. Comparative studies using spiked vs. unspiked matrices confirm method robustness, with recovery deviations <5% considered acceptable .

Q. How do green chemistry principles apply to sustainable impurity analysis methods?

- Methodology : Assess methods using green metrics (e.g., Eco-Scale, AGREE). The RRS method in reduces solvent waste by avoiding organic mobile phases. Alternative approaches, such as micellar liquid chromatography, further enhance sustainability by using biodegradable surfactants .

Q. What statistical approaches ensure robustness in impurity data interpretation?

- Methodology : Use multivariate analysis (e.g., principal component analysis) to identify outliers and confounding variables. Intermediate precision studies require ≥3 analysts/labs to validate reproducibility. Data must be reported with confidence intervals (e.g., 95% CI) and subjected to Grubbs’ test for outlier removal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.